molecular formula C11H16BrN3O B2892164 2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2199602-47-4

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Cat. No. B2892164
CAS RN: 2199602-47-4
M. Wt: 286.173
InChI Key: MYOCJXNETICLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BRD0705, and it is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the regulation of gene expression, and it has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular disease.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Unfused Heterobicycles as Amplifiers of Phleomycin : Research explored the synthesis of 4,5'-bipyrimidines with dimethylamino substituents, indicating the use of brominated pyrimidines as precursors in the development of compounds with potential application in enhancing phleomycin activity, although with limited success in this specific instance (Kowalewski et al., 1981).

  • Thiazolo[4,5-d]pyrimidine Derivatives : Demonstrates the synthetic pathway from bromo-substituted aminopyrimidines to thiazolo[4,5-d]pyrimidine derivatives, highlighting the utility of bromopyrimidines in constructing complex heterocyclic structures (Bakavoli et al., 2006).

  • Regioselectivity in Reactions : Investigates the regioselective reactions of bromo-dichloro-methylpyrimidine with ammonia, leading to the formation of substituted aminopyrimidines. This study showcases the precision achievable in modifying pyrimidine cores for targeted synthetic outcomes (Doulah et al., 2014).

Development of Metal-complexing Molecular Rods

  • Preparation of Brominated Bipyridines and Bipyrimidines : Efficient synthesis strategies for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines were developed. These compounds are valuable for constructing metal-complexing molecular rods, emphasizing the role of brominated pyrimidines in facilitating complex molecular architectures (Schwab et al., 2002).

Synthesis of Pyrimido[5,4-e][1,4]thiazepine Derivatives

  • Novel Fused Tricyclic Heterocycle Synthesis : A series of reactions starting from 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine led to the creation of new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines. This highlights the exploration into novel heterocyclic compounds that could have various applications, from materials science to pharmaceuticals (Bazazan et al., 2013).

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCJXNETICLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.